2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-chloro-4-iodobenzoic acid with trifluoromethylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It participates in coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups .
Scientific Research Applications
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property facilitates its binding to intracellular targets, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
- 2-Chloro-4-trifluoromethylbenzoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and trifluoromethyl groups on the phenyl ring provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZJNOSHGYDKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691130 |
Source
|
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237080-49-7 |
Source
|
Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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